molecular formula C16H17N3O4S B5836248 ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B5836248
M. Wt: 347.4 g/mol
InChI Key: PUJUCKUAEKEREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate, also known as EATA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EATA belongs to the class of thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate in lab experiments is its potent anti-inflammatory, anti-cancer, and antimicrobial activities. This compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, this compound has not been extensively studied for its toxicity and safety profile, which can limit its clinical applications.

Future Directions

There are several future directions for the research on ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate. One of the future directions is to investigate the potential of this compound as a lead compound for the development of novel anti-inflammatory, anti-cancer, and antimicrobial drugs. Another future direction is to study the toxicity and safety profile of this compound in animal models and humans. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves the reaction between 2-aminothiazole and ethyl 2-bromoacetate, followed by the acetylation of the resulting product with acetic anhydride. The final step involves the coupling of the acetylated product with 4-aminobenzoyl chloride to obtain this compound. The overall yield of the synthesis method is around 50%, and the purity of the product can be increased through recrystallization.

Scientific Research Applications

Ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. In a study conducted by Wang et al. (2018), this compound was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Another study by Zhang et al. (2019) demonstrated that this compound has significant anti-cancer activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Properties

IUPAC Name

ethyl 2-[2-[(4-acetamidobenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-14(21)8-13-9-24-16(18-13)19-15(22)11-4-6-12(7-5-11)17-10(2)20/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJUCKUAEKEREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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